Cas no 1079656-75-9 ((1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine)

(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine is a chiral amine compound featuring a fluorinated aromatic ring with a trifluoromethyl substituent. Its stereospecific (R)-configuration makes it valuable in asymmetric synthesis and pharmaceutical applications, where enantiomeric purity is critical. The presence of fluorine and trifluoromethyl groups enhances its metabolic stability and lipophilicity, potentially improving bioavailability in drug development. This compound serves as a versatile intermediate for constructing complex molecules, particularly in the synthesis of bioactive compounds targeting CNS disorders or inflammation. Its well-defined structure allows for precise modifications, making it useful in medicinal chemistry and agrochemical research. High purity grades are available to meet rigorous synthetic requirements.
(1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine structure
1079656-75-9 structure
Product Name:(1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine
CAS No:1079656-75-9
MF:C9H9F4N
MW:207.168076276779
MDL:MFCD06762190
CID:2158289
PubChem ID:60205175
Update Time:2025-05-24

(1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethylamine
    • (r)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine
    • FCH2811755
    • AX8297290
    • (R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine
    • (1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine
    • MFCD06762190
    • JGOIWTAAYYAMKP-RXMQYKEDSA-N
    • F16996
    • AKOS025296314
    • EN300-1931854
    • SCHEMBL4230101
    • CS-0101681
    • 1079656-75-9
    • (1R)-1-[3-FLUORO-4-(TRIFLUOROMETHYL)PHENYL]ETHANAMINE
    • DB-222544
    • (1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine
    • DS-20020
    • MDL: MFCD06762190
    • Inchi: 1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1
    • InChI Key: JGOIWTAAYYAMKP-RXMQYKEDSA-N
    • SMILES: FC1=C(C(F)(F)F)C=CC(=C1)[C@@H](C)N

Computed Properties

  • Exact Mass: 207.06711194g/mol
  • Monoisotopic Mass: 207.06711194g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26
  • XLogP3: 2.2

(1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM247639-1g
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine
1079656-75-9 95+%
1g
$608 2021-06-16
Chemenu
CM247639-5g
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine
1079656-75-9 95+%
5g
$1823 2021-06-16
Alichem
A019118283-1g
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine
1079656-75-9 97%
1g
$650.00 2023-09-04
Alichem
A019118283-5g
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine
1079656-75-9 97%
5g
$1969.50 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HG744-100mg
(1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine
1079656-75-9 97%
100mg
1058CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HG744-250mg
(1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine
1079656-75-9 97%
250mg
2252CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HG744-1g
(1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine
1079656-75-9 97%
1g
5754CNY 2021-05-08
abcr
AB482370-250 mg
(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethylamine; .
1079656-75-9
250mg
€192.10 2023-05-18
abcr
AB482370-1 g
(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethylamine; .
1079656-75-9
1g
€408.20 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HG744-200mg
(1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine
1079656-75-9 97%
200mg
1086.0CNY 2021-07-12

(1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1079656-75-9)(1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine
Order Number:A931704
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:06
Price ($):209.0
Email:sales@amadischem.com

Additional information on (1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine

Introduction to (1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine (CAS No. 1079656-75-9)

Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, (1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine, identified by its CAS number 1079656-75-9, has garnered significant attention due to its unique structural and functional properties. This compound, featuring a chiral center and fluorinated aromatic rings, exhibits promising potential in various biochemical applications.

The molecular structure of (1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine consists of a phenyl ring substituted with a trifluoromethyl group at the 4-position and a fluoro group at the 3-position. The presence of these fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development. The chiral center at the ethylamine moiety further adds to its complexity and potential for enantioselective applications.

In recent years, there has been a surge in research focusing on fluorinated aromatic compounds due to their improved pharmacokinetic profiles. Studies have demonstrated that the introduction of fluorine atoms can significantly alter the binding affinity and selectivity of molecules, leading to more effective therapeutic agents. For instance, (1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine has been explored in the development of novel ligands for enzyme inhibition and receptor binding studies.

One of the most compelling aspects of this compound is its potential in the field of enzyme inhibition. Enzymes are critical targets for drug intervention, and modulating their activity can lead to therapeutic benefits. The fluorinated aromatic ring in (1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine provides a scaffold that can be fine-tuned to interact with specific enzymatic sites. This has led to several preclinical studies investigating its efficacy in inhibiting key enzymes involved in metabolic pathways and signal transduction.

Furthermore, the chiral nature of this compound opens up avenues for enantioselective drug design. Enantiomers, which are mirror-image isomers of each other, can exhibit vastly different biological activities. By focusing on the (R)-enantiomer, researchers can develop drugs that are more selective and less likely to produce adverse effects. The synthesis and characterization of stereoisomers like (1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine are thus of great interest in medicinal chemistry.

The synthesis of such complex molecules often involves multi-step organic reactions, requiring precise control over reaction conditions and reagent selection. Advanced synthetic techniques, including transition metal catalysis and flow chemistry, have been employed to improve yield and purity. These methods not only enhance the efficiency of production but also allow for greater flexibility in modifying the molecular structure.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. Fluorinated aromatic compounds are known for their thermal stability and chemical resistance, making them suitable for use in high-performance materials. Research is ongoing into utilizing derivatives of (1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine in coatings, adhesives, and electronic materials.

The regulatory landscape for such compounds is also evolving. As synthetic capabilities advance, so do the methods for analyzing and characterizing these molecules. Regulatory agencies require comprehensive data on safety and efficacy before approving new drugs or materials. This necessitates rigorous testing protocols and collaboration between chemists, biologists, and regulatory experts.

The future prospects for (1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine are vast. Ongoing research aims to explore its potential in treating various diseases by targeting specific biological pathways. Innovations in computational chemistry and artificial intelligence are also accelerating the discovery process by predicting molecular properties and optimizing drug candidates.

In conclusion, (1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine represents a significant advancement in chemical research with applications spanning pharmaceuticals to materials science. Its unique structural features make it a versatile tool for researchers seeking to develop novel therapeutics and functional materials. As our understanding of its properties continues to grow, so too will its impact on science and industry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1079656-75-9)(1R)-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-amine
A931704
Purity:99%
Quantity:1g
Price ($):209.0
Email